![molecular formula C18H13N5O3S B1660061 3-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyl-4-pyridin-3-yl-1H-1,2,4-triazol-5-one CAS No. 712270-97-8](/img/structure/B1660061.png)
3-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyl-4-pyridin-3-yl-1H-1,2,4-triazol-5-one
Overview
Description
Compounds containing 1,2,4-triazole, oxazole, and pyridine rings are common in medicinal chemistry due to their wide range of biological activities . They are often used as intermediates for the synthesis of new chemical entities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, imidazole, a similar heterocyclic compound, was first synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on their structure and the conditions under which they are reacted. They can participate in a variety of reactions due to the presence of reactive sites in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their structure. For example, oxazoles are doubly unsaturated 5-membered rings that are stable liquids at room temperature .Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their biological target. For example, some triazole-containing drugs are known to have antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Future Directions
properties
IUPAC Name |
3-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyl-4-pyridin-3-yl-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-15(16-9-14(22-26-16)12-5-2-1-3-6-12)11-27-18-21-20-17(25)23(18)13-7-4-8-19-10-13/h1-10H,11H2,(H,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYPBKVAPGIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CSC3=NNC(=O)N3C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384644 | |
Record name | AG-G-78832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyl-4-pyridin-3-yl-1H-1,2,4-triazol-5-one | |
CAS RN |
712270-97-8 | |
Record name | AG-G-78832 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.